molecular formula C19H28N2O2 B6024331 4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide

Numéro de catalogue B6024331
Poids moléculaire: 316.4 g/mol
Clé InChI: ORKGWPUVQNWLEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor of spleen tyrosine kinase (SYK). SYK is a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling, which is important in the development and progression of B cell malignancies. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies.

Mécanisme D'action

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide inhibits SYK, which is a key component of B cell receptor signaling. By blocking this pathway, this compound prevents the activation and proliferation of B cells, leading to a reduction in tumor growth.
Biochemical and Physiological Effects
This compound has been shown to inhibit the proliferation and survival of B cells in preclinical models of B cell malignancies. In addition, this compound has been shown to induce apoptosis (programmed cell death) in these cells. This compound has also been shown to inhibit the production of cytokines and chemokines that are important in the growth and survival of B cells.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has several advantages for use in lab experiments. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, this compound has some limitations, including its low solubility and poor oral bioavailability, which may limit its use in certain experiments.

Orientations Futures

There are several potential future directions for the development and use of 4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide. These include:
1. Combination therapy: this compound may be used in combination with other therapies, such as chemotherapy or immunotherapy, to enhance its anti-tumor activity.
2. Biomarker identification: Biomarkers may be identified that can predict response to this compound, allowing for more personalized treatment approaches.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of various types of B cell malignancies. Future trials may explore its use in other types of cancer.
4. Formulation development: Improved formulations of this compound may be developed to improve its solubility and bioavailability, allowing for more widespread use in lab experiments and clinical settings.
In conclusion, this compound is a promising small molecule inhibitor of SYK that has shown potent anti-tumor activity in preclinical models of B cell malignancies. While there are limitations to its use in lab experiments, there are several potential future directions for its development and use in the treatment of cancer.

Méthodes De Synthèse

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide can be synthesized using a multi-step process starting from commercially available starting materials. The synthesis involves the protection of the furan ring, followed by the introduction of the piperidine moiety, and then deprotection of the furan ring to yield the final product.

Applications De Recherche Scientifique

4-[(4-methyl-1-piperidinyl)methyl]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), diffuse large B cell lymphoma (DLBCL), and mantle cell lymphoma (MCL). In these studies, this compound has demonstrated potent anti-tumor activity both as a single agent and in combination with other therapies.

Propriétés

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]-N-(oxolan-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O2/c1-15-8-10-21(11-9-15)14-16-4-6-17(7-5-16)19(22)20-13-18-3-2-12-23-18/h4-7,15,18H,2-3,8-14H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORKGWPUVQNWLEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)NCC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.